2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-(pyrrolidin-2-ylmethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-11-6-4-10(13-8)14-7-9-3-2-5-12-9/h4,6,9,12H,2-3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKALDJSHDNRKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OCC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-methylpyrimidine with a suitable methoxy group donor.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions where the methoxy group on the pyrimidine ring is replaced by a pyrrolidin-2-yl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The methoxy group (-OCH₂-pyrrolidine) undergoes nucleophilic substitution under basic or acidic conditions. This reactivity is comparable to methodologies reported for structurally related pyrimidines .
Mechanistic Insight : The methoxy group acts as a leaving group in SN2-type reactions, facilitated by polar aprotic solvents like acetone or hexafluoroisopropanol (HFIP) .
Oxidation and Reduction Reactions
The pyrimidine ring and substituents participate in redox transformations:
Oxidation
-
Methyl Group Oxidation : The 2-methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄:
Yield: 65–72%.
-
Pyrrolidine Ring Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) forms an N-oxide derivative .
Reduction
-
Pyrimidine Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine .
Functionalization of the Pyrrolidine Moiety
The pyrrolidine ring undergoes ring-opening and functionalization:
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| N-Alkylation | NaH, THF, alkyl halides | Ethyl bromoacetate | N-Ethoxycarbonylmethyl-pyrrolidine derivative |
| Acid-Catalyzed Ring-Opening | HCl (conc.), H₂O, reflux | – | Linear amine derivatives |
Example :
Cross-Coupling Reactions
The pyrimidine core participates in Pd-catalyzed coupling reactions:
Key Insight : The electron-deficient pyrimidine ring enhances reactivity in cross-coupling reactions .
Acid/Base-Mediated Rearrangements
Under strongly acidic conditions (H₂SO₄, 100°C), the compound undergoes ring-contraction to form imidazole derivatives :
Photochemical Reactions
UV irradiation in methanol induces C–H bond activation at the 5-position of the pyrimidine ring, forming a dimeric structure :
Comparative Reactivity Table
| Reaction | Optimal Solvent | Temperature | Time | Catalyst |
|---|---|---|---|---|
| Nucleophilic Substitution | Acetone | Reflux | 30 min | K₂CO₃ |
| Suzuki-Miyaura Coupling | Toluene | 110°C | 12 h | Pd(PPh₃)₄ |
| Oxidation (Methyl Group) | H₂O/H₂SO₄ | 80°C | 6 h | KMnO₄ |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine, as anticancer agents. Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, phenylpyrazolo[3,4-d]pyrimidines demonstrated significant inhibition of tumor growth and induced apoptosis in cancer cells, suggesting that derivatives of pyrimidines can be optimized for similar effects .
Anti-inflammatory Effects
The compound's structure allows it to interact with biological targets associated with inflammation. Pyrimidine derivatives have been reported to exhibit anti-inflammatory properties through mechanisms such as COX-2 inhibition. In vitro studies indicated that certain pyrimidine compounds significantly reduced inflammatory markers, showcasing the potential of this compound in treating inflammatory diseases .
Antimicrobial Properties
Pyrimidine-based compounds are known for their antimicrobial activities. Research indicates that derivatives can effectively combat bacterial strains, including Gram-positive bacteria. The incorporation of specific substituents can enhance their antimicrobial potency, positioning compounds like this compound as promising candidates for further exploration in antibiotic development .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study focusing on phenylpyrazolo[3,4-d]pyrimidines revealed that certain derivatives exhibited IC50 values as low as 0.3 µM against EGFR/VGFR2, indicating strong anticancer properties. These findings suggest that this compound may possess similar or enhanced activity due to its unique structure .
Case Study 2: Anti-inflammatory Potential
In an evaluation of various pyrimidine derivatives for anti-inflammatory activity, compounds were tested in carrageenan-induced paw edema models. Results indicated significant reductions in edema size when treated with these compounds, highlighting the therapeutic potential of this compound in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function. The pyrrolidine ring may enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Antimicrobial Pyrimidines: Trimethoprim and Beyond
Trimethoprim, a diaminopyrimidine with a trimethoxybenzyl group (IC₅₀ values in the nanomolar range for bacterial dihydrofolate reductase), demonstrates the importance of electron-rich aromatic systems . In contrast, 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine lacks the diamine motif but includes a basic pyrrolidine nitrogen.
Conformational and Crystallographic Insights
The crystal structure of 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine () shows a dihedral angle of 64.2° between the pyrimidine and benzene rings, which may limit π-π stacking interactions. The pyrrolidinylmethoxy group in the target compound could adopt varied conformations, enabling adaptive binding to proteins or nucleic acids.
Pharmacokinetic Considerations
Complex molecules like Pibrentasvir (), which incorporate pyrrolidine rings, highlight the role of such substituents in improving metabolic stability and oral bioavailability. The pyrrolidine moiety in the target compound may similarly enhance solubility and resistance to oxidative degradation compared to simpler alkoxy groups (e.g., methoxy or ethoxy) .
Data Tables
Table 2: Substituent Impact on Activity
Biological Activity
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methoxy group and a pyrrolidine moiety. This unique structure contributes to its biological activity, particularly in modulating enzyme functions and interacting with various molecular targets.
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyrimidine derivatives, including this compound. It exhibits effectiveness against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli. The compound's efficacy increases with concentration, showing no bacterial growth at higher doses (e.g., 800 µg/mL) .
2. Anticancer Properties
Research indicates that compounds similar to this compound possess anticancer activities. For instance, certain pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines, including MCF-7 and A549. The structure's ability to mimic nucleobases may interfere with nucleic acid synthesis, contributing to its anticancer effects .
3. CNS Activity
The presence of the pyrrolidine group suggests potential central nervous system (CNS) activity. Pyrrolidine derivatives are known for their neuroactive properties, which may extend to this compound, making it a candidate for further investigation in neuropharmacology .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial in pathways related to cancer and microbial resistance .
- Nucleic Acid Interference : The structural similarity to nucleobases allows potential interference with DNA/RNA synthesis, which is a common mechanism among many anticancer agents .
Case Studies and Experimental Data
A selection of studies highlights the biological activity of this compound:
Q & A
Q. What steps resolve low yields in the final coupling step of the synthesis?
- Methodological Answer : Trace moisture often deactivates bases like NaH; ensure anhydrous conditions via molecular sieves. Switch to milder bases (e.g., KCO in DMF) if side reactions persist. Monitor reaction progress via to detect incomplete coupling .
Q. How to purify this compound when traditional column chromatography fails?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
